6-phenylspiro[3.3]heptan-1-one
Description
Properties
CAS No. |
2680539-98-2 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
A 2023 breakthrough utilized 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes to construct the spiro[3.3]heptan-1-one core via a strain-driven semipinacol rearrangement. The sequence begins with nucleophilic addition of the lithiated bicyclobutane to an in situ-generated cyclopropanone (derived from 1-sulfonylcyclopropanol). The resulting 1-bicyclobutylcyclopropanol intermediate undergoes acid-catalyzed rearrangement, relocating ring strain to form the spiro[3.3]heptan-1-one skeleton (Fig. 1).
Key Steps:
Substrate Scope and Stereochemical Outcomes
The method demonstrates broad functional group tolerance, accommodating aryl (3a–3e ), aliphatic (3f ), and heteroaromatic (3h ) sulfonyl groups. Notably, chiral cyclopropanone equivalents (e.g., 1b , 1c ) yield enantioenriched spiroketones (3i , 3j ) with 85% enantiomeric excess (ee), albeit with minor stereochemical erosion during rearrangement.
Table 1: Representative Yields and Stereochemical Data
| Starting Material | Product (6-Substituted) | Yield (%) | ee (%) |
|---|---|---|---|
| 1b (R = Ph) | 3i | 78 | 85 |
| 1c (R = Me) | 3j | 82 | 83 |
[2+2] Cycloaddition with Dichloroketene
Cycloaddition Strategy
Early synthetic routes employed thermal [2+2] cycloadditions between dichloroketene and phenyl-substituted olefins to assemble the spiro[3.3]heptane core. For example, reacting dichloroketene (generated from trichloroacetyl chloride and zinc-copper couple) with styrene derivatives forms a dichlorospirocyclobutane intermediate (Fig. 2). Subsequent reductive dechlorination (e.g., using Zn(Cu)) and oxidation (e.g., Jones oxidation) yields 6-phenylspiro[3.3]heptan-1-one.
Key Challenges:
Optimization and Scalability
Replacing styrene with electron-deficient olefins (e.g., α-methylstyrene ) improved cycloaddition efficiency, achieving yields up to 65%. However, multistep purification (e.g., chromatographic separation) remains a bottleneck for large-scale synthesis.
Double Substitution Reactions
Di-Electrophile/Di-Nucleophile Coupling
An alternative route involves double alkylation of malonate esters with neopentyl dihalides. For 6-phenyl derivatives, a phenyl-substituted dihalide (e.g., 1,3-dibromo-2-phenylpropane ) reacts with diethyl malonate under basic conditions (KHMDS, THF) to form the spirocyclic malonate intermediate. Acidic hydrolysis and decarboxylation then yield the target ketone (Fig. 3).
Advantages:
-
Avoids strained intermediates, enhancing operational simplicity.
Table 2: Comparative Analysis of Methods
| Method | Yield Range (%) | Stereocontrol | Scalability |
|---|---|---|---|
| Semipinacol Rearrangement | 75–90 | High | High |
| [2+2] Cycloaddition | 30–65 | Low | Moderate |
| Double Substitution | 70–80 | Moderate | High |
Meinwald Oxirane Rearrangement
Epoxide Expansion
A less conventional approach leverages the Meinwald rearrangement of epoxy-spiro compounds. Epoxidation of a phenyl-substituted tricyclic alkene (e.g., 27 ) generates an oxirane (26 ), which undergoes acid-catalyzed ring expansion to form the spiro[3.3]heptan-1-one framework (Fig. 4).
Limitations:
Chemical Reactions Analysis
Types of Reactions
6-phenylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
6-phenylspiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and enzyme inhibition.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-phenylspiro[3.3]heptan-1-one involves its interaction with molecular targets through its spirocyclic structure. The compound can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can then participate in further chemical transformations, affecting biological pathways and molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 6-phenylspiro[3.3]heptan-1-one, highlighting differences in substituents, molecular properties, and applications:
Physicochemical Properties
- Lipophilicity : The phenyl group in 6-phenylspiro[3.3]heptan-1-one increases logP (estimated 2.8) compared to the parent compound (logP ~1.5) .
- Solubility : Ether-substituted analogs (e.g., 3-ethoxyspiro[3.3]heptan-1-one) exhibit improved water solubility (2.1 mg/mL) due to polar oxygen atoms .
- Thermal Stability: Diazaspiro derivatives decompose at higher temperatures (>250°C) compared to non-nitrogenated spiroketones (~200°C) .
Key Research Findings
- Steric Effects : The phenyl group in 6-phenylspiro[3.3]heptan-1-one hinders nucleophilic attack at the carbonyl carbon, reducing reactivity compared to unsubstituted analogs .
- Stereochemical Control : Optically active 3-substituted spiro[3.3]heptan-1-ones are synthesized with >99% enantiomeric excess using chiral auxiliaries .
- Biological Activity : Diazaspiro derivatives show moderate antibacterial activity, likely due to β-lactam-like interactions with penicillin-binding proteins .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-phenylspiro[3.3]heptan-1-one, and how do reaction conditions influence yield?
- Answer : The synthesis often involves thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate to form spirocyclic β-lactams, followed by reduction (e.g., with alane) to yield the spiro[3.3]heptane core. For phenyl-substituted derivatives, bromoalkylation or Friedel-Crafts alkylation can introduce aromatic groups . Optimization requires precise control of temperature (e.g., 0–40°C for cycloaddition) and stoichiometric ratios (e.g., AlCl₃ as a catalyst in alkylation steps) . A comparative table of methods is below:
| Method | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| [2+2] Cycloaddition | Chlorosulfonyl isocyanate, Δ | 50-65% | |
| Bromoalkylation | 3-bromopropyl derivatives | 38-50% | |
| Reduction (Alane) | LiAlH₄, THF, 40°C | 70-87% |
Q. How is the spirocyclic structure of 6-phenylspiro[3.3]heptan-1-one characterized experimentally?
- Answer : NMR spectroscopy (¹H/¹³C) is critical for confirming the spiro junction and substituent positions. For example:
- ¹H NMR : Distinct splitting patterns for protons near the ketone (δ ~2.1–2.5 ppm) and aromatic protons (δ ~7.3 ppm) .
- ¹³C NMR : Carbonyl carbon resonance at δ ~210 ppm and sp³ carbons at δ ~50–60 ppm .
- X-ray crystallography resolves stereochemistry, particularly in derivatives with chiral centers (e.g., iodinated analogs) .
Q. What functionalization strategies are viable for modifying the phenyl or ketone groups in this compound?
- Answer :
- Phenyl Group : Electrophilic substitution (e.g., bromination using Br₂/FeBr₃) or cross-coupling (Suzuki-Miyaura) to introduce heteroaryl groups .
- Ketone Group : Reduction to alcohol (NaBH₄) or conversion to thioesters (Lawesson’s reagent) .
- Spiro Core : Strain-driven ring-opening reactions with nucleophiles (e.g., amines for azaspiro derivatives) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of 6-phenylspiro[3.3]heptan-1-one derivatives?
- Answer :
- DFT Calculations : Predict reaction pathways (e.g., transition states in cycloaddition) and regioselectivity. For example, the ketone’s electron-withdrawing effect directs nucleophilic attacks to specific carbons .
- Docking Studies : Used to model interactions with biological targets (e.g., enzymes). Derivatives with pyridinyl substituents show higher binding affinity to kinase domains due to π-π stacking .
Q. What strategies resolve contradictions in reported synthetic yields for spiro[3.3]heptan-1-one derivatives?
- Answer : Discrepancies often arise from side reactions (e.g., over-reduction of ketones) or purity issues . Mitigation strategies include:
- In-situ Monitoring : Use of TLC or HPLC to track intermediate formation .
- Stoichiometric Adjustments : Excess LiAlH₄ (1.5 equiv.) improves reduction efficiency but requires careful quenching .
- Purification : Gradient column chromatography (e.g., 2–20% Et₂O/pentane) separates diastereomers .
Q. How can stereochemical outcomes be controlled in asymmetric synthesis of spiro[3.3]heptan-1-one derivatives?
- Answer :
- Chiral Auxiliaries : Use of enantiopure proline derivatives directs spiro junction formation (e.g., dr = 39:61 for iodinated analogs) .
- Catalytic Asymmetric Synthesis : Chiral phosphoric acids or N-heterocyclic carbenes (NHCs) induce enantioselectivity in cycloadditions .
- Case Study : Racemic resolution via diastereomeric salt formation (e.g., using tartaric acid) achieves >99% ee in ketone intermediates .
Q. What mechanistic insights explain the reactivity of 6-phenylspiro[3.3]heptan-1-one in ring-expansion or strain-release reactions?
- Answer : The spirocyclic strain (estimated ~20 kcal/mol) drives reactivity:
- Ring Expansion : Treatment with mCPBA induces strain-relieving ketone migration, forming bicyclic products .
- Nucleophilic Substitution : Bromine at C3 undergoes SN2 displacement with amines (k ≈ 0.15 min⁻¹ in DMF) .
- Acid-Catalyzed Rearrangements : Protonation at the ketone oxygen triggers cationic cascades (e.g., Modhephene synthesis) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
